molecular formula C4H7N3O2S2 B2958872 2-Amino-N-methylthiazole-5-sulfonamide CAS No. 1039020-77-3

2-Amino-N-methylthiazole-5-sulfonamide

Cat. No.: B2958872
CAS No.: 1039020-77-3
M. Wt: 193.24
InChI Key: MZMFEJWZHIUPSC-UHFFFAOYSA-N
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Description

2-Amino-N-methylthiazole-5-sulfonamide is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers .

Mechanism of Action

Target of Action

2-Amino-N-methylthiazole-5-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, ion transport, and folate synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of bacterial dihydropteroate synthetase . This enzyme is involved in the synthesis of folic acid, which is essential for bacterial growth and reproduction . By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound disrupts the production of dihydrofolic acid, a precursor to folic acid . This leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and the growth and reproduction of bacteria .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally and widely distributed throughout the body . They are primarily excreted in the urine, both unchanged and as metabolites

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and reproduction . By disrupting the synthesis of folic acid, this compound prevents bacteria from producing the nucleic acids they need to grow and reproduce . This makes it potentially useful in the treatment of bacterial infections .

Action Environment

The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. These may include pH, temperature, and the presence of other substances that can interact with the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-methylthiazole-5-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic process and reducing waste generation .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through similar oxidative coupling methods, utilizing readily available and low-cost commodity chemicals. The process is designed to be efficient, environmentally friendly, and economically viable .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-methylthiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Uniqueness: 2-Amino-N-methylthiazole-5-sulfonamide is unique due to its specific structure, which includes both an amino group and a sulfonamide group attached to the thiazole ring. This unique combination of functional groups contributes to its diverse chemical reactivity and biological activities .

Properties

IUPAC Name

2-amino-N-methyl-1,3-thiazole-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S2/c1-6-11(8,9)3-2-7-4(5)10-3/h2,6H,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMFEJWZHIUPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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